REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:9]=[C:8]([C:10]2[O:11][CH:12]=[CH:13][CH:14]=2)[O:7][N:6]=1)=[N+]=[N-]>CO.[Pd]>[O:11]1[CH:12]=[CH:13][CH:14]=[C:10]1[C:8]1[O:7][N:6]=[C:5]([CH2:4][NH2:1])[CH:9]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1=NOC(=C1)C=1OC=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C1=CC(=NO1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 821 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |